molecular formula C7H8N2O2 B021175 2-Methoxyisonicotinamide CAS No. 105612-50-8

2-Methoxyisonicotinamide

Cat. No. B021175
M. Wt: 152.15 g/mol
InChI Key: OWHCHZOJASPGLJ-UHFFFAOYSA-N
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Description

2-Methoxyisonicotinamide is a chemical compound that belongs to the class of organic compounds known as isonicotinamides. It is of interest in various fields of medicinal chemistry and organic synthesis due to its potential for serving as a building block in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis of related compounds such as 2-cyanoisonicotinamide has been demonstrated through a biocompatible click reaction that allows rapid access to macrocyclic peptides, indicating a method that could potentially be adapted for 2-Methoxyisonicotinamide (Patil et al., 2021). Furthermore, an efficient and practical scheme has been developed for the synthesis of 2-methoxyestradiol, showcasing the feasibility of introducing a methoxyl group through copper-mediated methoxylation, which could be relevant for synthesizing 2-Methoxyisonicotinamide (Xin, You, & Xiang, 2010).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of 2-Methoxyisonicotinamide were not found, related research on compounds like 2-methoxyestradiol highlights the importance of structural modifications on biological activity, suggesting that similar structural analyses could provide insights into the properties and potential applications of 2-Methoxyisonicotinamide.

Chemical Reactions and Properties

Research on related compounds demonstrates various chemical reactions, such as the Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization, which could be pertinent for understanding the reactivity and chemical properties of 2-Methoxyisonicotinamide (Shi et al., 2015).

Physical Properties Analysis

No specific studies were found detailing the physical properties of 2-Methoxyisonicotinamide. However, studies on similar compounds can be indicative of methods for determining solubility, melting point, and other physical characteristics relevant to 2-Methoxyisonicotinamide.

Chemical Properties Analysis

The chemical properties of 2-Methoxyisonicotinamide, such as stability, reactivity with other chemicals, and degradation pathways, could be inferred from studies on similar methoxy-substituted compounds. Research on 2-methoxyestradiol, for example, provides insights into the anti-vascular effects and anti-angiogenic activities that could relate to the biological activities of 2-Methoxyisonicotinamide derivatives (Solum et al., 2015).

Scientific Research Applications

  • Cancer Treatment:

    • 2ME2 induces apoptosis in multiple myeloma cells and overcomes drug resistance, modulating genes that confer chemoresistance and potentially improving the therapeutic use of 2ME2 (Chauhan et al., 2003).
    • 2ME2 analogs like 14-dehydro-2ME2 demonstrate potent antitumor effects, showing significant inhibition of tumor burden in murine models (Tinley et al., 2003).
    • 2ME2 is a promising agent for cancer treatment, inhibiting tumor growth and metastasis in various models (Pribluda et al., 2004).
  • Antiangiogenic and Pro-apoptotic Properties:

    • 2ME2 induces apoptosis in endothelial cells and inhibits angiogenesis, which is crucial in tissue remodeling and angiogenesis (Yue et al., 1997).
    • It inhibits angiogenesis and the growth of human breast carcinoma in mice, showing potential for clinical applications in angiogenesis-dependent diseases (Klauber et al., 1997).
  • Clinical Trials and Pharmacology:

    • 2-Methoxyestradiol (2ME2) is a potential chemotherapeutic agent with diverse properties such as antitubulin, antiangiogenic, pro-apoptotic, and ROS induction (Kumar et al., 2016).
    • It is undergoing Phase II clinical trials for the treatment of solid tumors and is evaluated for inflammatory conditions (Sutherland et al., 2007).
    • Oral 2-methoxyestradiol capsules have shown anticancer activity in hormone-refractory prostate cancer patients (Sweeney et al., 2005).
  • Other Applications:

    • 2-methoxyethanol, related to 2ME2, can increase blood glucose levels and decrease nitric oxide levels, potentially causing diabetes in mice (Darmanto et al., 2018).
    • 2ME2 shows potential in alleviating hypertension, glomerulosclerosis, hypercholesterolemia, and other disorders (Verenich & Gerk, 2010).

Safety And Hazards

2-Methoxyisonicotinamide may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

2-methoxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHCHZOJASPGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372608
Record name 2-Methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyisonicotinamide

CAS RN

105612-50-8
Record name 2-Methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Wang, KO Jeon, JM Salovich… - Journal of medicinal …, 2018 - ACS Publications
WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia. Here, we describe …
Number of citations: 55 pubs.acs.org
DE Stephens, OV Larionov - Tetrahedron, 2015 - ncbi.nlm.nih.gov
This review summarizes recent developments in the C–H-functionalization of the distal positions of pyridines, quinolines and related azaheterocycles. While the functionalization of the …
Number of citations: 142 www.ncbi.nlm.nih.gov
A Perez-Medrano, ME Brune, SA Buckner… - Journal of medicinal …, 2007 - ACS Publications
A series of novel cyanoguanidine derivatives was designed and synthesized. Condensation of N-(1-benzotriazol-1-yl-2,2-dichloropropyl)-substituted benzamides with N-(substituted-…
Number of citations: 7 pubs.acs.org
J Richter, J Bischof, M Zaja, H Kohlhof… - Journal of medicinal …, 2014 - ACS Publications
Deregulation of CK1 (casein kinase 1) activity can be involved in the development of several pathological disorders and diseases such as cancer. Therefore, research interest in …
Number of citations: 41 pubs.acs.org

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